molecular formula C17H21ClN4O2 B2967706 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1795190-25-8

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one

Cat. No.: B2967706
CAS No.: 1795190-25-8
M. Wt: 348.83
InChI Key: ZVTFDEUIBOCGOH-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of novel compounds with triazole derivatives due to their significant biological activities. For example, the synthesis of 1,2,4-triazole derivatives has been explored for antimicrobial activities, demonstrating that these compounds can possess good to moderate activities against various microorganisms (Bektaş et al., 2007). Additionally, studies have characterized the molecular structure and vibrational frequencies of related compounds, providing insights into their physical and chemical properties (Taşal et al., 2009).

Antimicrobial and Antifungal Activities

Compounds with triazole cores are investigated for their potential as antimicrobial and antifungal agents. Research indicates that certain triazole derivatives exhibit significant antifungal activities against pathogens such as Trichophyton mentagrophytes and Candida albicans, suggesting their potential as antifungal agents (Uchil & Joshi, 1999). Another study demonstrated the synthesis and characterization of a novel antifungal compound from the triazole class, highlighting its pharmacologically relevant physicochemical properties and potential biological applications (Volkova et al., 2020).

Biological Interactions and Drug Development Potential

Research has explored the interaction of triazole derivatives with biological receptors, such as the human dopamine D4 receptor and the CB1 cannabinoid receptor. These studies provide insights into the structural requirements for binding to these receptors, offering potential pathways for the development of new therapeutic agents (Rowley et al., 1997); (Shim et al., 2002).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2/c1-17(2,24-15-5-3-13(18)4-6-15)16(23)21-10-7-14(8-11-21)22-12-9-19-20-22/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFDEUIBOCGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)N2C=CN=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.